3-Bromo-5-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzaldehydes often involves direct halogenation of benzaldehyde derivatives or via palladium-catalyzed C-H activation methods. For compounds similar to 3-Bromo-5-fluorobenzaldehyde, methodologies such as selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation have been applied, indicating the versatility and efficiency of modern synthetic routes in introducing halogen atoms at specific positions on the aromatic ring (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and properties of related halogenated benzaldehydes have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy, alongside computational studies employing density functional theory (DFT). These studies reveal detailed insights into the geometric configuration, electronic distribution, and the impact of halogen substitution on molecular stability and reactivity (Tursun et al., 2015).
Chemical Reactions and Properties
The reactivity of 3-Bromo-5-fluorobenzaldehyde is significantly influenced by the presence of the bromo and fluoro substituents, which affect its participation in various chemical reactions. For instance, halogen atoms can act as activating or deactivating groups in electrophilic aromatic substitution reactions, influence the compound's behavior in nucleophilic substitution reactions, and impact its role in the formation of coordination complexes with metals (Kumar & Santhi, 2013).
Physical Properties Analysis
The physical properties of 3-Bromo-5-fluorobenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. The presence of halogen atoms affects its polarity, making it more soluble in organic solvents compared to non-halogenated analogs. Spectroscopic methods, including FT-IR and FT-Raman, alongside DFT calculations, provide comprehensive insights into the vibrational modes and structural features (Hiremath & Sundius, 2009).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-fluorobenzaldehyde, including its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are fundamentally influenced by the electron-withdrawing effects of the bromo and fluoro groups. These groups stabilize the carbonyl group, affecting the compound's reactivity in condensation reactions, its acidity, and its potential as a building block in organic synthesis (Cho et al., 2004).
Scientific Research Applications
Synthesis and Characterization of Antimicrobial Compounds: 3-Bromo-5-fluorobenzaldehyde has been used in the synthesis of chalcones and chromones, which exhibit antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).
Development of Fluorinated Benzothiazepines and Pyrazolines: This compound has been instrumental in creating fluorinated 1,5-benzothiazepines and pyrazolines, compounds with potential pharmacological properties (Jagadhani, Kundlikar, & Karale, 2015).
Role in Active Drug Substance Production: It serves as a starting material in the production of active drug substances, where controlling impurities is crucial due to potential genotoxicity (Shen, Semin, Fang, & Guo, 2016).
Applications in Gas Chromatography: The compound has been analyzed using gas chromatography, highlighting its relevance in analytical chemistry for purity assessment (Shi Jie, 2000).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate: It is a precursor in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, indicating its significance in organic synthesis (Chen Bing-he, 2008).
Experimental and Theoretical Studies: The structure of similar compounds like 4-chloro-3-fluorobenzaldehyde has been characterized using experimental and theoretical methods, showing its potential in understanding molecular structures (Parlak et al., 2014).
Synthesis of HIV-1 Integrase Inhibitors: This compound is used in the synthesis of intermediates for HIV-1 integrase inhibitors, demonstrating its application in antiviral drug development (Boros et al., 2007).
Safety And Hazards
3-Bromo-5-fluorobenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621206 | |
Record name | 3-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzaldehyde | |
CAS RN |
188813-02-7 | |
Record name | 3-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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